1-Chloro-4-(1,2-dichloroethyl)benzene
Description
1-Chloro-4-(1,2-dichloroethyl)benzene (C₈H₇Cl₃, CAS 74298-94-5) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 1,2-dichloroethyl group. Key properties include:
Properties
CAS No. |
74298-94-5 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1-chloro-4-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H7Cl3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
InChI Key |
LJKHXYPCLZZREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1,2-dichloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of styrene with cuprous chloride in dichloromethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-(1,2-dichloroethyl)benzene may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, altering the oxidation state of the compound and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-4-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-dichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of a chloride ion . This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The 1,2-dichloroethyl group in the target compound introduces distinct reactivity compared to 1,1-dichloroethyl derivatives (e.g., electrophilic addition preferences) .
- Halogen Effects : Brominated analogs (e.g., 1,2-dibromoethyl) exhibit higher molecular mass and environmental persistence, classified as hazardous materials (UN Class 9) .
Spectroscopic and Analytical Data
- ¹H/¹³C NMR : For 1-Chloro-4-(1,2-dichloroethyl)benzene, aromatic protons resonate at δ 7.45–7.34 ppm, with the dichloroethyl group showing distinct splitting patterns (e.g., δ 5.01 ppm for CHCl₂) .
- Contrast with Fluorinated Analogs : 1-Chloro-4-(2-fluoropropyl)benzene exhibits ¹⁹F NMR signals at δ -180 ppm, highlighting halogen-specific shifts .
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